[(Cyclohexylidenemethoxy)methyl]benzene
Description
[(Cyclohexylidenemethoxy)methyl]benzene is a benzene derivative featuring a cyclohexylidene group linked via a methoxymethyl substituent. Compounds with similar substituents, such as 1-(cyclohexylidenemethyl)-4-methoxy-benzene (CAS 7577-08-4, C₁₄H₁₈O, MW 202.30) , and 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene (CAS 10218-57-2, C₂₁H₂₂O₂, MW 306.40) , highlight the diversity of this structural class. These compounds are typically synthesized via gold(I)-catalyzed cyclizations or silane-mediated reactions , suggesting possible synthetic routes for the target molecule.
Properties
CAS No. |
80336-22-7 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
cyclohexylidenemethoxymethylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-11H2 |
InChI Key |
QIDGEDYRGOSRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=COCC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexylidenemethoxy)methyl]benzene typically involves the reaction of benzyl chloride with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the chloride ion is replaced by the cyclohexylidene methoxy group.
Industrial Production Methods
On an industrial scale, the production of [(Cyclohexylidenemethoxy)methyl]benzene can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(Cyclohexylidenemethoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexylidene group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Cyclohexylidene ketones or carboxylic acids.
Reduction: Cyclohexylmethylbenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
[(Cyclohexylidenemethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Cyclohexylidenemethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- (Cyclohexyloxy)benzene (C₁₂H₁₆O): The cyclohexyl ether group imparts moderate polarity (log P ~3.0 estimated) compared to the methoxymethyl analog, which may exhibit higher hydrophilicity due to the oxygen-rich bridge .
- (Trimethoxymethyl)benzene (C₁₀H₁₄O₃): The trimethoxy group enhances electron-donating effects, increasing resonance stabilization of the aromatic ring. This contrasts with the cyclohexylidene-methoxymethyl group, which may introduce steric hindrance and reduce ring reactivity .
Synthetic Routes: [(Cyclohexylidenemethoxy)methyl]benzene analogs are synthesized via gold(I)-catalyzed cycloadditions using precursors like tert-butyl(cyclohexylidenemethoxy)dimethylsilane (yields 41–79%) . (Trimethoxymethyl)benzene is prepared via acid-catalyzed orthoester reactions at 90°C with PPTS (65% yield) , whereas (Cyclohexyloxy)benzene is derived from cyclohexanol and benzene under Friedel-Crafts conditions .
Table 2: Reactivity and Functional Differences
Key Insights:
- Electronic Effects : The methoxymethyl group in [(Cyclohexylidenemethoxy)methyl]benzene may slightly deactivate the benzene ring compared to the electron-donating trimethoxy group in (Trimethoxymethyl)benzene .
- Steric Effects : The cyclohexylidene moiety in the target compound creates a bulky environment, reducing accessibility for electrophilic attack compared to (Cyclohexyloxy)benzene .
Physicochemical Properties
- Solubility : [(Cyclohexylidenemethoxy)methyl]benzene is likely less water-soluble than (Trimethoxymethyl)benzene (predicted log S: -3.5 for the latter ) due to its larger hydrophobic cyclohexylidene group.
- Thermal Stability : Cyclohexyl-containing compounds (e.g., 1-Cyclohexyl-3-methylbenzene) exhibit higher thermal stability (decomposition >200°C) compared to ethers like (Cyclohexyloxy)benzene, which may degrade under acidic conditions .
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